molecular formula C9H7NO2 B072143 7-Methylisatin CAS No. 1127-59-9

7-Methylisatin

Cat. No. B072143
CAS RN: 1127-59-9
M. Wt: 161.16 g/mol
InChI Key: UEHZKEABUOAZSH-UHFFFAOYSA-N
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Patent
US04252723

Procedure details

Utilizing the general procedure, 3.30 g of 7-methyl-3-methylthiooxindole and an E.Q. of sublimed potassium t-butoxide in 250 ml of tetrahydrofuran was stirred and vigorously aerated for 6 h at 0° C. and 18 h at 25° C. Acidification with 1.42 ml of conc. hydrochloric acid in 20 ml of water, followed by addition of a saturated brine solution, gave an organic layer which was separated and worked up as described above to give 1.98 g of crude product. Recrystallization from methanol gave 1.09 g (40% yield) of 7-methylisatin, mp 268°-270° C.
Name
7-methyl-3-methylthiooxindole
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
1.42 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
40%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=C2[C:10]=1[NH:9]C(=S)C2C.[CH3:13][C:14](C)([O-:16])[CH3:15].[K+].Cl.[O:20]1CCCC1>O.[Cl-].[Na+].O>[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:13]2[C:10]=1[NH:9][C:15](=[O:20])[C:14]2=[O:16] |f:1.2,6.7.8|

Inputs

Step One
Name
7-methyl-3-methylthiooxindole
Quantity
3.3 g
Type
reactant
Smiles
CC=1C=CC=C2C(C(NC12)=S)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
250 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
1.42 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave an organic layer which
CUSTOM
Type
CUSTOM
Details
was separated
CUSTOM
Type
CUSTOM
Details
to give 1.98 g of crude product
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC=1C=CC=C2C(C(NC12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.